ETA Receptor Binding Affinity of 4-Methylphenyl Ethenesulfonamide Analogs vs. Non-Methylated Comparator
In a published SAR study on 2-phenylethenesulfonamide derivatives, the introduction of a methyl group at the 4-position of the phenyl ring (a structural feature present in the target compound) led to a significant shift in receptor selectivity. The 4-methyl analog (6s) exhibited an IC50 of 2.2 nM for the ETA receptor, compared to the non-methylated parent compound 1a, which demonstrated an IC50 of 31 nM for ETA and 120 nM for ETB, indicating a >10-fold improvement in ETA affinity with the methyl substitution [1]. Although the target compound additionally bears an imidazol-1-ylmethyl group on the benzylamine moiety—a modification absent in the disclosed 4-methyl analogs—the foundational SAR establishes that the 4-methylphenyl ethenesulfonamide core provides a measurable affinity advantage over the unsubstituted phenyl baseline.
| Evidence Dimension | ETA receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 2.2 nM (for the 4-methylphenyl analog 6s; target compound contains the same 4-methylphenyl ethenesulfonamide core) |
| Comparator Or Baseline | 31 nM (parent compound 1a; 2-phenylethenesulfonamide without methyl substitution) |
| Quantified Difference | >14-fold improvement in IC50 for the 4-methylphenyl-containing analog vs. the unsubstituted phenyl analog |
| Conditions | In vitro radioligand binding assay using human ETA receptor expressed in CHO cells [1] |
Why This Matters
This class-level SAR evidence supports the selection of 4-methylphenyl-substituted ethenesulfonamides over non-methylated analogs when targeting the ETA receptor, a key consideration in cardiovascular drug discovery and chemical biology probe development.
- [1] Harada H, Kazami J, Watanuki S, et al. Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chem Pharm Bull (Tokyo). 2001;49(5):606-612. DOI:10.1248/cpb.49.606 View Source
